5-amino-2-methyl-4-fluoro-N-methoxybenzamide
Overview
Description
5-amino-2-methyl-4-fluoro-N-methoxybenzamide is an organic compound with a complex structure that includes an amino group, a methyl group, a fluoro group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: The starting material, 2-methyl-4-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Methoxylation: The amino group is protected, and the compound is subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Amidation: Finally, the protected amino group is deprotected, and the compound is reacted with methoxybenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-methyl-4-fluoro-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
5-amino-2-methyl-4-fluoro-N-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The methoxy group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-fluoro-N-methylbenzamide
- 5-amino-2-methyl-4-chloro-N-methoxybenzamide
- 5-amino-2-methyl-4-fluoro-N-ethoxybenzamide
Uniqueness
5-amino-2-methyl-4-fluoro-N-methoxybenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
5-amino-4-fluoro-N-methoxy-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-5-3-7(10)8(11)4-6(5)9(13)12-14-2/h3-4H,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZVUZITMXTFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NOC)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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